5-Bromo-1,3,4-thiadiazole-2-carboxamide
Overview
Description
5-Bromo-1,3,4-thiadiazole-2-carboxamide is a compound with the CAS Number: 1030613-09-2. It has a molecular weight of 208.04 . This compound is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol .Molecular Structure Analysis
The molecular structure of 5-Bromo-1,3,4-thiadiazole-2-carboxamide can be represented by the InChI Code: 1S/C3H2BrN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8) .Chemical Reactions Analysis
Thiadiazole derivatives have been shown to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . The introduction of thiazole-2-carboxamide (C3) as the 5-atom linker could obtain potent c-Met inhibitory activity .Physical And Chemical Properties Analysis
5-Bromo-1,3,4-thiadiazole-2-carboxamide is a powder at room temperature .Scientific Research Applications
- Field: Biochemistry
- Application: Thiazole derivatives have been found to exhibit antioxidant activity .
- Method: The antioxidant activity is typically evaluated using assays that measure the ability of the compound to scavenge free radicals .
- Results: Thiazole derivatives have been found to effectively scavenge free radicals, suggesting potential antioxidant activity .
- Field: Pharmacology
- Application: Thiazole derivatives have been studied for their potential analgesic (pain-relieving) properties .
- Method: The analgesic activity is typically evaluated using animal models of pain .
- Results: Some thiazole derivatives have been found to exhibit significant analgesic activity .
- Field: Neurology
- Application: Thiazole derivatives have been investigated for their potential anticonvulsant properties .
- Method: The anticonvulsant activity is typically evaluated using animal models of seizures .
- Results: Some thiazole derivatives have been found to exhibit significant anticonvulsant activity .
- Field: Material Science
- Application: Thiazole derivatives have been used in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and electrochromic devices (ECDs) .
- Method: The electronic properties of these materials are typically evaluated using various spectroscopic and electronic measurement techniques .
- Results: Thiazole derivatives have been found to exhibit promising properties for use in organic electronics .
Antioxidant Activity
Analgesic Activity
Anticonvulsant Activity
Organic Electronics
- Field: Cardiology
- Application: Thiazole derivatives have been studied for their potential antihypertensive properties .
- Method: The antihypertensive activity is typically evaluated using animal models of hypertension .
- Results: Some thiazole derivatives have been found to exhibit significant antihypertensive activity .
- Field: Immunology
- Application: Thiazole derivatives have been studied for their potential anti-inflammatory properties .
- Method: The anti-inflammatory activity is typically evaluated using animal models of inflammation .
- Results: Some thiazole derivatives have been found to exhibit significant anti-inflammatory activity .
- Field: Psychiatry
- Application: Thiazole derivatives have been studied for their potential antischizophrenia properties .
- Method: The antischizophrenia activity is typically evaluated using animal models of schizophrenia .
- Results: Some thiazole derivatives have been found to exhibit significant antischizophrenia activity .
- Field: Virology
- Application: Thiazole derivatives have been studied for their potential antiretroviral properties .
- Method: The antiretroviral activity is typically evaluated using in vitro assays with retroviruses .
- Results: Some thiazole derivatives have been found to exhibit significant antiretroviral activity .
- Field: Organic Chemistry
- Application: 2-Amino-5-bromo-1,3,4-thiadiazole can be used as the key building block for the synthesis of myriad of thiadiazolo [3,2-α]pyrimidin-7-ones which have diverse biological activities .
- Method: The synthesis involves the reaction of 2-Amino-5-bromo-1,3,4-thiadiazole with various reagents to form the thiadiazolo pyrimidinones .
- Results: The newly synthesized thiadiazolo pyrimidinones exhibit diverse biological activities .
- Field: Organic Chemistry
- Application: 2-Amino-5-bromo-1,3,4-thiadiazole can be used for the synthesis of 2-bromoimidazo [2,1- b ] [1,3,4]thiadiazoles by reacting with α-bromo ketones .
- Method: The synthesis involves the reaction of 2-Amino-5-bromo-1,3,4-thiadiazole with α-bromo ketones .
- Results: The newly synthesized bromoimidazo thiadiazoles can be used for further chemical reactions .
Antihypertensive Activity
Anti-Inflammatory Activity
Antischizophrenia Activity
Antiretroviral Activity
Synthesis of Thiadiazolo Pyrimidinones
Synthesis of Bromoimidazo Thiadiazoles
Safety And Hazards
properties
IUPAC Name |
5-bromo-1,3,4-thiadiazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXVUEUQCVYVPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281294 | |
Record name | 5-Bromo-1,3,4-thiadiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3,4-thiadiazole-2-carboxamide | |
CAS RN |
1030613-09-2 | |
Record name | 5-Bromo-1,3,4-thiadiazole-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1030613-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,3,4-thiadiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1,3,4-thiadiazole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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